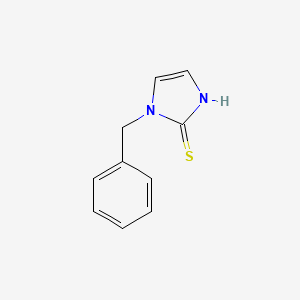

1-benzyl-1H-imidazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCFYLGZVCPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349892 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23269-10-5 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2-mercaptoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-1H-imidazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The document details a robust and accessible synthetic protocol, rooted in the fundamental principles of heterocyclic chemistry. Furthermore, it outlines a suite of analytical techniques essential for the unambiguous structural elucidation and purity assessment of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Imidazole-2-thiol Scaffold

The imidazole-2-thiol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds exhibit a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] The introduction of a benzyl group at the N1 position of the imidazole ring can significantly modulate the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and characterization of this compound is, therefore, a crucial step in the exploration of its therapeutic potential.

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of this compound can be envisioned through the cyclization of a suitable acyclic precursor. The core imidazole-2-thione ring is commonly formed via the reaction of a 1,2-dicarbonyl compound or its equivalent with a source of thiourea or thiocyanate.

Caption: Retrosynthetic analysis of this compound.

A practical and widely adopted approach involves the reaction of an α-aminoketone with potassium thiocyanate. This method is advantageous due to the commercial availability of starting materials and the generally high yields obtained. The key intermediate, N-benzyl-2-amino-1-phenylethanone, can be synthesized in situ from 2-bromo-1-phenylethanone and benzylamine, followed by cyclization with potassium thiocyanate.

Detailed Experimental Protocol: A One-Pot Synthesis

This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound. This approach is favored for its operational simplicity and efficiency, minimizing the need for isolation of intermediates.

Materials and Reagents:

-

2-Bromo-1-phenylethanone

-

Benzylamine

-

Potassium thiocyanate (KSCN)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-phenylethanone (0.01 mol) in 50 mL of absolute ethanol.

-

Addition of Benzylamine: To the stirred solution, slowly add benzylamine (0.011 mol) at room temperature. An exothermic reaction is expected. Stir the mixture for 30 minutes.

-

Formation of the Thiocyanate Intermediate: In a separate beaker, dissolve potassium thiocyanate (0.012 mol) in 20 mL of deionized water. Add this solution to the reaction mixture.

-

Cyclization: Add 5 mL of glacial acetic acid to the flask. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of the Product: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold deionized water until the product precipitates.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Unambiguous characterization of the synthesized compound is paramount to ensure its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | SH (Thiol proton) |

| ~7.2-7.4 | Multiplet | 5H | Benzyl aromatic protons |

| ~7.0-7.1 | Multiplet | 2H | Imidazole protons (C4-H, C5-H) |

| ~5.2 | Singlet | 2H | Benzyl CH₂ protons |

Note: The chemical shift of the thiol proton can be broad and may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=S (Thione carbon) |

| ~136 | Quaternary aromatic carbon (Benzyl) |

| ~129 | CH aromatic carbons (Benzyl) |

| ~128 | CH aromatic carbons (Benzyl) |

| ~127 | CH aromatic carbons (Benzyl) |

| ~120 | Imidazole C4/C5 |

| ~115 | Imidazole C4/C5 |

| ~50 | Benzyl CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2600-2550 | Weak | S-H stretch (Thiol) |

| ~1600, 1495, 1450 | Strong | Aromatic C=C stretch |

| ~1300-1100 | Strong | C=S stretch (Thione) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₀H₁₀N₂S), the expected molecular ion peak [M]⁺ would be at m/z 190.06. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the convergence of data from multiple, independent analytical techniques. The expected ¹H and ¹³C NMR chemical shifts, IR absorption bands, and the molecular ion peak in the mass spectrum collectively provide a unique spectroscopic fingerprint for this compound. Any significant deviation from these expected values would indicate the presence of impurities or an incorrect structure, prompting further investigation and purification. The use of readily available starting materials and well-established reaction conditions further enhances the reliability and reproducibility of this synthesis.[3]

Conclusion

This technical guide has detailed a reliable and efficient one-pot synthesis of this compound. The comprehensive characterization protocol, employing NMR, IR, and mass spectrometry, provides a robust framework for verifying the structure and purity of the target compound. The information presented herein is intended to empower researchers in the field of drug discovery and medicinal chemistry to confidently synthesize and characterize this important heterocyclic scaffold, paving the way for the development of novel therapeutic agents.

References

- MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.

- National Center for Biotechnology Information. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.

- Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.

- Chemical Synthesis Database. (n.d.). This compound.

Sources

physicochemical properties of 1-benzyl-1H-imidazole-2-thiol

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-thiol

Introduction

This compound is a heterocyclic organic compound featuring a central imidazole ring, a structure of immense significance in the field of medicinal chemistry. As a derivative of imidazole, this molecule is a key building block and a subject of interest for researchers in drug discovery and materials science. The imidazole nucleus is a core component of numerous biologically active molecules, including the essential amino acid histidine, and its derivatives are known to possess a wide array of pharmacological activities.[1][2] The unique electronic properties and the ability of the imidazole scaffold to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged structure" for targeting a diverse range of biological entities.[1]

This guide provides a comprehensive technical overview of the core . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular structure, synthesis, characterization, and potential applications, grounded in authoritative scientific data.

Molecular Structure and Tautomerism

The fundamental identity of a molecule is defined by its structure. This compound (CAS Number: 23269-10-5) consists of an imidazole ring substituted with a benzyl group at the N1 position and a thiol (-SH) group at the C2 position.[1]

A critical aspect of the chemistry of 2-mercaptoimidazoles is the existence of thione-thiol tautomerism. This phenomenon involves the migration of a proton between the sulfur and a ring nitrogen atom, resulting in two distinct, interconvertible isomers: the thiol form and the thione form (1-benzyl-1,3-dihydroimidazole-2-thione).[1] Theoretical calculations and experimental observations on related systems, such as 2-mercaptobenzimidazole, consistently indicate that the thione tautomer is generally the more stable form in both the gas phase and in solution.[1][3] This equilibrium is crucial as the dominant tautomer dictates the molecule's reactivity and its potential for intermolecular interactions.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Core Physicochemical Properties

A summary of the key computed and experimentally available is presented below. These parameters are fundamental for predicting the molecule's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 23269-10-5 | [1][4] |

| Molecular Formula | C₁₀H₁₀N₂S | [1][4] |

| Molecular Weight | 190.27 g/mol | [5] |

| Exact Mass | 190.05646950 Da | [5] |

| Physical Properties | ||

| Boiling Point | 308.1 °C at 760 mmHg | [5] |

| Density | 1.26 g/cm³ | [5] |

| Refractive Index | 1.696 | [5] |

| Solubility & Partitioning | ||

| Water Solubility | >28.5 µg/mL | [5] |

| Lipophilicity (XLogP3) | 2.2 | [5] |

| Structural Descriptors | ||

| Topological Polar Surface Area | 47.4 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Spectroscopic Characterization

Rationale for Synthesis

The synthesis of this compound can be approached through several established routes for N-substituted imidazole-2-thiones. A logical and commonly employed strategy involves the cyclization of a suitable precursor that already contains the N-benzyl moiety. This approach provides direct access to the target scaffold and avoids potential side reactions associated with post-synthesis benzylation, which could occur at either the nitrogen or sulfur atoms of an unsubstituted imidazole-2-thiol. An early synthesis method for related compounds was reported in the Journal of the American Chemical Society in 1949.[4]

Caption: Generalized workflow for the synthesis of the title compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The five protons of the benzyl aromatic ring would typically appear as a multiplet in the δ 7.2-7.4 ppm region. The benzylic methylene protons (-CH₂-) would present as a singlet around δ 5.0-5.3 ppm. The two protons on the imidazole ring would appear as distinct signals, likely in the δ 6.8-7.6 ppm range. The thiol proton (or N-H proton of the thione tautomer) is expected to be a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum would confirm the presence of all 10 carbon atoms. The benzylic carbon (-CH₂) would appear around δ 50 ppm. The aromatic carbons of the benzyl group would resonate in the typical δ 127-137 ppm region. The two sp² carbons of the imidazole ring would be found further downfield, and the C=S carbon of the thione tautomer would be the most deshielded, appearing at approximately δ 160-180 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. For the dominant thione tautomer, a strong absorption band corresponding to the C=S stretch is expected around 1100-1300 cm⁻¹. A broad N-H stretching band would be visible around 3100-3400 cm⁻¹. Other characteristic bands would include aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2930 cm⁻¹), and C=N stretching (~1620 cm⁻¹).[6] The absence or very weak intensity of an S-H band around 2550 cm⁻¹ would further support the thione form as the predominant tautomer.[7]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₁₀H₁₀N₂S, the calculated exact mass is 190.0565. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to this mass, confirming the molecular formula.[5]

Experimental Protocols

The following protocols are presented as standardized, field-proven methodologies for the synthesis and characterization of this compound.

Protocol 1: General Synthesis

Causality: This procedure is a representative example of a cyclocondensation reaction to form the imidazole-thione core. The use of potassium thiocyanate serves as a safe and effective source of the thiocarbonyl group. Acidic workup ensures the protonation and precipitation of the final product.

-

Precursor Formation : To a solution of benzylamine (1.0 eq) in ethanol, add aminoacetaldehyde dimethyl acetal (1.1 eq).

-

Reduction : Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Hydrolysis & Cyclization : Carefully add aqueous hydrochloric acid (2M) until the pH is ~1. Stir for 2 hours to hydrolyze the acetal. Add potassium thiocyanate (KSCN) (1.2 eq) to the acidic solution.

-

Reaction : Heat the mixture to reflux (approx. 80 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation : Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

-

Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Spectroscopic Characterization

Self-Validation: Following standardized procedures for each analytical technique ensures that the data obtained is reliable, reproducible, and can be compared against reference data for structural elucidation.

-

NMR Spectroscopy :

-

Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Use the residual solvent peak as an internal reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

-

IR Spectroscopy :

-

Record the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Mass Spectrometry :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode to observe the [M+H]⁺ ion.

-

Relevance and Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists. The imidazole ring is a versatile pharmacophore capable of acting as a proton donor, proton acceptor, and a ligand for various metal ions present in enzyme active sites.[2] Derivatives of imidazole-2-thiol and the related benzimidazole-2-thiol have demonstrated a wide spectrum of biological activities. For instance, various derivatives have been investigated as potent α-glucosidase inhibitors for the management of type 2 diabetes.[8] The lipophilic benzyl group can enhance membrane permeability and participate in hydrophobic interactions within protein binding pockets, while the thione group is an excellent hydrogen bond acceptor and can coordinate with metallic cofactors.[1] This combination of structural features makes this compound and its analogs promising candidates for lead optimization in various therapeutic areas.

Conclusion

This compound is a molecule with well-defined physicochemical properties, dominated by the crucial thione-thiol tautomeric equilibrium. Its structural features—a lipophilic benzyl group, a versatile imidazole core, and a polar thione group—provide a valuable foundation for the design of novel therapeutic agents. A thorough understanding of its synthesis, spectroscopic identity, and core properties, as detailed in this guide, is essential for any researcher aiming to exploit this scaffold in drug discovery, medicinal chemistry, or materials science. The provided protocols offer a robust framework for the synthesis and validation of this important chemical entity.

References

- ECHEMI. This compound Formula - 23269-10-5. URL: https://www.echemi.com/products/23269-10-5.html

- Chemical Synthesis Database. This compound. URL: https://www.chemsynthesis.com/base/chemical-structure-23269-10-5.html

- Asiri, A. M., et al. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270183/

- Benchchem. This compound | 23269-10-5. URL: https://www.benchchem.com/product/b134444

- PubChem. 1-Benzylimidazole | C10H10N2 | CID 77918. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzylimidazole

- Starchenkov, I., et al. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. URL: https://www.mdpi.com/1422-8599/2020/3/M1137

- Chemical Synthesis Database. 1-benzyl-1H-imidazole - 4238-71-5. URL: https://www.chemsynthesis.com/base/chemical-structure-4238-71-5.html

- Li, Y., et al. 1-Benzyl-1H-benzimidazole. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011409/

- Dhawas, A., et al. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B. URL: http://nopr.niscpr.res.in/handle/123456789/28704

- Sigma-Aldrich. 1-Methyl-1H-benzimidazole-2-thiol 95%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/572748

- Sargent, T. H., et al. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. URL: https://www.rsc.

- ResearchGate. Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. URL: https://www.researchgate.

- ResearchGate. 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-1a-5-methyl-1H-benzo-d-imidazole-2-thiol-1b-Brown-m-p-286-288_fig2_322695570

- Bespalov, A., et al. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. URL: https://rrpharmacology.pensoft.net/article/114876/

- Sigma-Aldrich. 1-Benzyl-1H-benzo[d]imidazole-2-thiol. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds002241

- ResearchGate. Vibrational spectra and potential energy distributions for 1‐benzyl‐1H‐imidazole by normal coordinate analysis. URL: https://www.researchgate.

- PubChem. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-benzimidazole-2-thiol

- de Oliveira, C. S., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. URL: https://www.mdpi.com/1420-3049/28/2/838

- Santa Cruz Biotechnology. 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol. URL: https://www.scbt.com/p/1-benzyl-5-4-chlorophenyl-1h-imidazole-2-thiol-1431671-55-2

- SpectraBase. 1-Benzyl-1H-imidazole - Optional[13C NMR] - Chemical Shifts. URL: https://spectrabase.com/spectrum/3gCFNGACSIi

- Ali, S., et al. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03854

- ResearchGate. A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. URL: https://www.researchgate.net/publication/257850284_A_theoretical_study_on_tautomerism_of_2-mercaptobenzimidazole_and_its_analogues

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=1h-shifts

- ResearchGate. Tautomerism in imidazole unit. URL: https://www.researchgate.net/figure/Tautomerism-in-imidazole-unit_fig2_340156972

- Dudeja, P., et al. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. IUCrData. URL: https://iucrdata.iucr.org/d/issues/2019/01/00/ti5010/index.html

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

1-benzyl-1H-imidazole-2-thiol CAS number 23269-10-5

An In-Depth Technical Guide to 1-benzyl-1H-imidazole-2-thiol (CAS 23269-10-5): A Privileged Scaffold for Drug Discovery

Executive Summary

This compound is a heterocyclic compound featuring the versatile imidazole scaffold, a cornerstone in medicinal chemistry. While primarily utilized as a pharmaceutical intermediate, its core structure is representative of the imidazole-2-thiol class, which is known to exhibit a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. It delves into the molecule's core properties, proposes a robust synthetic pathway with detailed protocols, explores the pharmacological potential through the lens of its privileged scaffold, and outlines strategies for strategic derivatization to facilitate structure-activity relationship (SAR) studies. The narrative emphasizes the causality behind experimental choices, grounding all technical claims in authoritative references to ensure scientific integrity.

Core Molecular Profile

A thorough understanding of the compound's fundamental characteristics is the foundation for its application in research and development.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC guidelines, which precisely defines its structure.[2] Key identifiers are summarized below for unambiguous reference.

| Identifier | Value |

| CAS Number | 23269-10-5[1][3][4][5] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₁₀H₁₀N₂S[3][6] |

| Molecular Weight | 190.26 g/mol [2][6] |

| InChIKey | AOCFYLGZVCPZML-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=CN=C2S[3][6] |

Structural Analysis and Tautomerism

This compound is characterized by three key moieties:

-

A five-membered imidazole ring , a "privileged scaffold" renowned for its ability to engage in various biological interactions like hydrogen bonding and π-π stacking.[2]

-

A benzyl group attached to the nitrogen at position 1 (N1), which imparts significant lipophilicity.

-

A thiol (-SH) group at position 2 (C2), which is a critical site for biological activity and chemical modification.

A crucial aspect of imidazole-2-thiol chemistry is the phenomenon of thione-thiol tautomerism .[2] The molecule exists in a dynamic equilibrium between the thiol form (with a C=N double bond in the ring and an external C-S-H group) and the more stable thione form (1-benzyl-1,3-dihydro-imidazole-2-thione), which features a thiocarbonyl (C=S) group.[2][7] Molecular orbital calculations and spectroscopic data for related structures confirm that the thione tautomer generally possesses greater stability.[2][7]

Caption: Thione-Thiol tautomeric equilibrium.

Physicochemical Properties

The known physical and chemical properties are essential for handling, storage, and formulation.

| Property | Value | Source |

| Appearance | Off-white to slight yellow solid | [1] |

| Typical Purity | ≥95-98% | [1][3] |

| Storage | Store in shaded, cool, and dry places | [1] |

| Application | Pharmaceutical intermediate | [1] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is vital for creating novel derivatives. A direct and efficient approach is the N-alkylation of the 2-mercaptoimidazole precursor.

Synthetic Rationale and Workflow

The most logical and field-proven strategy for synthesizing N-substituted imidazoles is the direct alkylation of the heterocyclic core.[8] In this case, the nucleophilic nitrogen of 2-mercaptoimidazole attacks an electrophilic benzyl source, such as benzyl bromide or chloride, in the presence of a base. The base is critical as it deprotonates the imidazole nitrogen, significantly increasing its nucleophilicity and driving the reaction forward.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Benzylation

This protocol is a robust, self-validating procedure adapted from standard methodologies for N-alkylation of imidazole and benzimidazole scaffolds.[7][8]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptoimidazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Basification: To the stirred solution, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, handled with extreme care). The addition of a base is a critical step to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack.

-

Alkylation: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion. The progress should be diligently monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Quenching and Extraction: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).

The Pharmacological Potential: A Scaffold-Based Perspective

The true value of this compound in drug discovery lies in the well-established biological significance of its core scaffold. Imidazole and its fused analog, benzimidazole, are privileged structures that form the basis of numerous therapeutic agents.[2][9]

Putative Mechanisms of Action

Based on extensive research into related benzimidazole and imidazole-thiol derivatives, several potential mechanisms of action can be hypothesized for this compound and its future derivatives.

-

Antimicrobial Activity: Many benzimidazole-containing compounds exert their antibacterial effects by targeting essential bacterial enzymes.[10] A primary putative mechanism is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are critical for DNA replication and repair.[10] Inhibition of these enzymes leads to bacterial cell death.

-

Anticancer and Anthelmintic Activity: A classic mechanism of action for benzimidazole drugs (e.g., albendazole) is the inhibition of tubulin polymerization.[10] By binding to β-tubulin, these compounds prevent the formation of microtubules, disrupting the cytoskeleton and interfering with critical cellular processes like mitosis, which is particularly effective against rapidly dividing cancer cells and parasites.[10]

-

Anti-inflammatory Activity: Several imidazole and benzimidazole derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2] The nitrogen atoms in the imidazole ring can coordinate with key residues in the active site of the enzyme.

-

Anti-diabetic Activity: Recent studies have highlighted the potential of benzimidazole-2-thiol derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[11][12] Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes.[12]

Summary of Biological Activities for Related Scaffolds

The following table summarizes the diverse biological activities reported for various imidazole, imidazole-thiol, and benzimidazole derivatives, underscoring the potential of this chemical class.

| Biological Activity | Target/Mechanism | Reference Scaffold | Source(s) |

| Antibacterial | DNA Gyrase/Topoisomerase IV Inhibition | Benzimidazole | [10] |

| Antifungal | Broad-spectrum activity | Imidazole-2-thiol | |

| Anticancer | Tubulin Polymerization Inhibition | Benzimidazole | [10] |

| Anti-inflammatory | COX-2 Inhibition | 1-benzyl-2-(methylsulfonyl)-imidazole | [2] |

| Antiprotozoal | Arginase Inhibition | N-benzyl-1H-benzimidazol-2-amine | [13] |

| Antidiabetic | α-Glucosidase Inhibition | 5-amino-1H-benzo[d]imidazole-2-thiol | [11][12] |

| Adrenoceptor Agonist | α2-Adrenergic Receptor Modulation | 4-substituted Imidazoles | [14] |

Strategic Derivatization for SAR Studies

This compound is an ideal starting point for generating a library of novel compounds for SAR analysis. The thiol group at the C2 position is a prime handle for chemical modification.

Rationale and Workflow: S-Alkylation

S-alkylation is a common and effective strategy to introduce diverse functional groups onto the thiol moiety.[2] This allows for the systematic exploration of how changes in steric and electronic properties at this position impact biological activity. The general workflow involves reacting the parent thiol with various alkylating agents (e.g., alkyl halides) in the presence of a base.

Caption: Workflow for S-alkylation to generate a derivative library.

General Protocol for S-Alkylation

This protocol is adapted from methods used for the S-alkylation of related benzimidazole-2-thiones.[7]

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetone or DMF in a round-bottom flask.

-

Basification: Add a base such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq) to the solution and stir for 15-30 minutes. This step generates the thiolate anion, which is a potent nucleophile.

-

Alkylation: Add the desired alkylating agent (e.g., methyl iodide, ethyl bromoacetate, substituted benzyl bromides) (1.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or reflux as necessary for several hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, filter off any inorganic salts and evaporate the solvent under vacuum. If DMF was used, partition the residue between water and ethyl acetate.

-

Purification: Purify the crude product via column chromatography or recrystallization to obtain the pure S-alkylated derivative.

Summary and Future Outlook

This compound (CAS 23269-10-5) is more than a simple chemical intermediate; it is a molecule embodying the vast potential of the "privileged" imidazole-2-thiol scaffold. Its straightforward synthesis and the reactive thiol handle make it an excellent platform for the development of novel therapeutic agents.

Future research should focus on the systematic synthesis and screening of S-alkylated and other derivatives against a wide range of biological targets, including bacterial enzymes, protein kinases, and viral polymerases. Elucidating the precise molecular mechanisms of the most active compounds through biochemical assays and structural biology will be crucial for optimizing lead compounds and advancing the next generation of imidazole-based therapeutics.

References

- This compound - Antimex Chemical Limied - LookChem. (URL: )

- A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole - Benchchem. (URL: )

- Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole - PrepChem.com. (URL: )

- This compound - Chemical Synthesis D

- This compound 95% - Advanced ChemBlocks. (URL: )

- This compound | 23269-10-5 | Benchchem. (URL: )

- 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol | SCBT. (URL: )

- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC - NIH. (URL: [Link])

- 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol - PubChem. (URL: [Link])

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (URL: [Link])

- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. (URL: [Link])

- 1H-Benzimidazole-2-thiol - LGC Standards. (URL: )

- An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole - Benchchem. (URL: )

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM

- Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity - Oriental Journal of Chemistry. (URL: )

- CAS NO.

- 23269-10-5 | MFCD00090236 | this compound - Aaronchem. (URL: )

- An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole - Benchchem. (URL: )

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega. (URL: [Link])

- (PDF)

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC - NIH. (URL: [Link])

- In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed. (URL: [Link])

- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. (URL: [Link])

- A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed. (URL: [Link])

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. (URL: [Link])

Sources

- 1. This compound, CasNo.23269-10-5 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 95% | CAS: 23269-10-5 | AChemBlock [achemblock.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 23269-10-5 | MFCD00090236 | this compound [aaronchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of 1-benzyl-1H-imidazole-2-thiol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 1-benzyl-1H-imidazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides detailed methodologies for data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazole-2-thiol scaffold in various biologically active compounds. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and potential therapeutic applications. Spectroscopic techniques are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS for the definitive characterization of this target molecule.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thione and the thiol. The thione form is generally considered the more stable tautomer in the solid state and in solution. This guide will focus on the characterization of the predominant thione tautomer.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the benzyl and imidazole-2-thiol moieties.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A standard approach for preparing a sample for NMR analysis involves dissolving 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without its own signals interfering with those of the analyte. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: A typical ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: ¹³C NMR spectra are generally acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to obtain a spectrum with adequate signal intensity.[1] Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl and imidazole rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Broad Singlet | 1H | N-H (Thiol Tautomer) or S-H (Thione Tautomer) |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic Protons (Phenyl Ring) |

| ~7.00 - 7.10 | Doublet | 1H | Imidazole Ring Proton |

| ~6.80 - 6.90 | Doublet | 1H | Imidazole Ring Proton |

| ~5.20 | Singlet | 2H | Benzylic CH₂ Protons |

Causality Behind Signal Characteristics:

-

N-H/S-H Proton (δ ~11-13): The proton attached to the heteroatom (nitrogen or sulfur) is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom. The exact chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons (δ ~7.20 - 7.40): The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region. Their chemical shifts are influenced by the electron-withdrawing effect of the imidazole ring.

-

Imidazole Ring Protons (δ ~6.80 - 7.10): The two protons on the imidazole ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their downfield shift is characteristic of protons on an electron-deficient aromatic heterocycle.

-

Benzylic Protons (δ ~5.20): The two protons of the methylene bridge (CH₂) appear as a singlet. Their chemical shift is downfield from typical alkyl protons due to the deshielding effects of the adjacent phenyl ring and the nitrogen atom of the imidazole ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=S (Thione Carbon) |

| ~135 - 140 | Quaternary Aromatic Carbon (Phenyl Ring) |

| ~128 - 130 | Aromatic CH Carbons (Phenyl Ring) |

| ~115 - 125 | Imidazole Ring CH Carbons |

| ~50 - 55 | Benzylic CH₂ Carbon |

Expert Insights on ¹³C Chemical Shifts:

-

C=S Carbon (δ ~160 - 170): The thione carbon is the most deshielded carbon in the molecule due to the large electronegativity difference between carbon and sulfur and its involvement in the C=S double bond.

-

Aromatic Carbons (δ ~128 - 140): The carbons of the phenyl ring will resonate in the typical aromatic region. The quaternary carbon attached to the methylene group will have a distinct chemical shift from the protonated carbons.

-

Imidazole Ring Carbons (δ ~115 - 125): The two CH carbons of the imidazole ring will appear in this region. Their chemical shifts can be sensitive to the tautomeric form of the molecule.[3]

-

Benzylic Carbon (δ ~50 - 55): The benzylic CH₂ carbon is shifted downfield due to the attachment of the electron-withdrawing phenyl and imidazole rings.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, a common and effective method is the preparation of a thin solid film.[4][5]

Thin Solid Film Method:

-

Dissolve a small amount of the solid (a few milligrams) in a volatile solvent like methylene chloride or acetone.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

The plate is then placed in the sample holder of an FTIR spectrometer for analysis.

This method is advantageous as it avoids the interfering signals from mulling agents like Nujol.[6]

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C=S functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~2950 - 2850 | Aliphatic C-H Stretch (Benzylic CH₂) | Medium |

| ~3100 - 3200 | N-H Stretch | Medium, Broad |

| ~1600, ~1495, ~1450 | C=C Aromatic Ring Stretch | Medium to Strong |

| ~1620 | C=N Stretch (Imidazole Ring) | Medium |

| ~1200 - 1000 | C=S Stretch (Thione) | Medium to Strong |

Authoritative Grounding for Vibrational Assignments:

-

C-H Stretches (~2850-3100 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H stretches in aromatic rings, while those just below 3000 cm⁻¹ are typical for sp³ hybridized C-H bonds, such as those in the benzylic methylene group.

-

N-H Stretch (~3100 - 3200 cm⁻¹): The N-H stretching vibration in the imidazole-2-thione is expected to be a broad band in this region due to hydrogen bonding.

-

Aromatic C=C and C=N Stretches (~1450-1620 cm⁻¹): The multiple bands in this region are characteristic of the stretching vibrations of the C=C bonds within the phenyl ring and the C=N bond of the imidazole ring.

-

C=S Stretch (~1000-1200 cm⁻¹): The C=S stretching vibration is a key diagnostic peak for the thione tautomer and typically appears in this region. Its exact position can be influenced by coupling with other vibrations.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: A common technique for the analysis of relatively small, volatile organic molecules is Electron Ionization (EI) Mass Spectrometry.

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron, forming a radical cation (M⁺•), the molecular ion.

-

The molecular ion and its fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum of this compound (Molecular Weight: 190.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 190 | [C₁₀H₁₀N₂S]⁺• | Molecular Ion (M⁺•) |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 100 | [C₃H₄N₂S]⁺• | Imidazole-2-thiol Radical Cation |

Trustworthiness of Fragmentation Pathways:

-

Molecular Ion (m/z 190): The presence of a peak at m/z 190 would confirm the molecular weight of the compound.

-

Tropylium Ion (m/z 91): A very common and stable fragment for compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺).[7] This fragment is formed by the cleavage of the benzylic C-N bond followed by rearrangement to the stable, aromatic tropylium cation. This is often the base peak in the spectrum.

-

Imidazole-2-thiol Radical Cation (m/z 100): Cleavage of the benzylic C-N bond can also result in the formation of the imidazole-2-thiol radical cation.

Visualization of Key Structural and Fragmentation Data

To visually summarize the key structural information and the proposed mass spectrometry fragmentation, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the structural elucidation of this compound. The predicted spectral data, grounded in established chemical principles and compared with analogous structures, consistently supports the proposed structure. This multi-faceted spectroscopic approach ensures a high degree of confidence in the identity and purity of the compound, which is a critical prerequisite for its further investigation in drug discovery and development pipelines.

References

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 350-356.

- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 23(8), 1864. [Link]

- Gasteiger, J., et al. (2019). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform

- mass spectrometry: tropylium ion. (2018, December 31). [Video]. YouTube. [Link]

- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.

- This compound - Chemical Synthesis D

- JoVE.

- Chemistry LibreTexts.

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Deriv

- Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 29(2), 155-159.

- Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Palladium-Catalyzed Oxidative C–H/C–H Cross-Coupling of 1-Substituted 1,2,3-Triazoles with Furans and Thiophenes. Organic & Biomolecular Chemistry.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Conformation-specific spectroscopy of alkyl benzyl radicals: Effects of a radical center on the CH stretch infrared spectrum of an alkyl chain. The Journal of Chemical Physics, 145(12), 124312.

- Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Beilstein Journal of Organic Chemistry.

- PubChem. 1-Benzylimidazole. [Link]

- mzCloud.

- Chemistry LibreTexts. The 1H-NMR experiment. [Link]

- The mass spectra of imidazole and 1-methylimidazole.

- Oregon State University. 1H NMR Chemical Shift. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Chemistry Stack Exchange.

- Conformation-specific spectroscopy of alkyl benzyl radicals: Effects of a radical center on the CH stretch infrared spectrum of an alkyl chain. The Journal of Chemical Physics.

- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

- Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Running 13C spectra. [Link]

- Infrared Spectroscopy. [Link]

- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

- NMR Chemical Shifts. [Link]

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Indian Chemical Society.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

- Contents. The Royal Society of Chemistry.

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

Sources

biological activity of imidazole-2-thiol derivatives

An In-Depth Technical Guide to the Biological Activity of Imidazole-2-Thiol Derivatives

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2][3][4] When functionalized with a thiol group at the C2 position, the resulting imidazole-2-thiol (or its tautomeric thione form) core gives rise to a class of derivatives with a remarkably broad and potent spectrum of biological activities. These compounds have garnered significant attention for their therapeutic potential, demonstrating robust anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][5][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of imidazole-2-thiol derivatives. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and biological evaluation, and summarize key preclinical data to offer researchers and drug development professionals a field-proven perspective on this versatile class of molecules.

The Imidazole-2-Thiol Core: A Foundation for Diverse Bioactivity

The five-membered imidazole ring is aromatic and amphoteric, meaning it can act as both an acid and a base.[3][8] This unique electronic character, combined with the strategic placement of two nitrogen atoms, allows it to readily interact with a variety of biological targets.[9][10] The addition of a 2-thiol group introduces several critical features:

-

Thione-Thiol Tautomerism: The molecule exists in equilibrium between the imidazole-2-thiol and imidazoline-2-thione forms. This flexibility is crucial for its interactions with biological macromolecules.

-

Zinc-Binding Group: The thione moiety is an effective zinc-binding group.[1] This property is the mechanistic basis for the inhibition of zinc-dependent enzymes, a key factor in its anticancer activity.[1]

-

Synthetic Versatility: The thiol group serves as a convenient handle for synthetic modification, allowing for the creation of extensive libraries of S-substituted derivatives to probe structure-activity relationships and optimize potency.[11][12]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Imidazole-2-thiol derivatives have emerged as powerful anticancer agents, attacking tumor cells through several distinct and complementary mechanisms.[11][13][14][15]

Key Mechanisms of Antineoplastic Action

-

Inhibition of Matrix Metalloproteinases (MMPs): Metastasis, the primary cause of cancer mortality, is heavily dependent on the activity of MMPs, particularly MMP-2 and MMP-9.[1] These zinc-dependent enzymes degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. Imidazole-2-thione derivatives, through their zinc-binding thione sulfur, can coordinate the catalytic Zn2+ ion in the active site of these enzymes, inhibiting their function and thereby suppressing cancer cell migration and invasion.[1][11][16] One promising derivative, compound 24 , was shown to directly inhibit MMP-9 activity and downregulate the expression of both MMP-2 and MMP-9 mRNA.[1][11]

-

DNA Intercalation and Topoisomerase II Inhibition: Certain derivatives, particularly those hybridized with planar moieties like acenaphthylenone, can function as dual DNA intercalators and topoisomerase II inhibitors.[13][14] These molecules insert themselves between DNA base pairs, disrupting DNA replication and transcription, while also inhibiting topoisomerase II, an enzyme critical for resolving DNA tangles during cell division. This combined action leads to potent DNA damage and cell death.[13][14]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with these derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[11][13] Mechanistic studies have shown that potent compounds can trigger caspase-dependent apoptosis and cause cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cells from proliferating.[11][16][17] For instance, compounds 5b and 5h were found to induce both early and late-stage apoptosis in MCF-7 breast cancer cells.[13]

The multifaceted anticancer activity of these compounds is illustrated below.

Caption: Key Anticancer Mechanisms of Imidazole-2-Thiol Derivatives.

Preclinical Data Summary: Anticancer Potency

The cytotoxic potential of these derivatives has been demonstrated across a wide range of human cancer cell lines.

| Compound ID | Target/Hybrid Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 24 | S-substituted thione | A-549 (Lung) | Submicromolar | [11] |

| Compound 5h | Acenaphthylenone Hybrid | MCF-7 (Breast) | 2.65 | [13] |

| Compound 5b | Acenaphthylenone Hybrid | MCF-7 (Breast) | 5.105 | [13] |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 8.240 | [13] |

| Compound 15h | Imidazolo-tetrazine | HeLa (Cervical) | Effective at 100 µg/ml | [17] |

| Derivative 1 | Imidazole-oxadiazole | MCF-7 (Breast) | 3.02 |

Antimicrobial Activity

Imidazole-2-thiol derivatives exhibit significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains, positioning them as promising leads for new antimicrobial agents.[12][18][19]

Spectrum and Mechanism of Action

Studies have demonstrated efficacy against common pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi such as Candida albicans and Aspergillus fumigates.[12][20] While the precise mechanisms are still under investigation, it is proposed that these compounds may interfere with microbial growth by disrupting cell wall synthesis or inhibiting essential protein synthesis.[20] The structural similarity to the amino acid histidine suggests a potential to interfere with various enzymatic pathways.[21]

In Vitro Efficacy Data: Antimicrobial Activity

Many newly synthesized derivatives have shown moderate to potent antimicrobial activity, in some cases comparable to standard reference drugs like ciprofloxacin.[18]

| Organism | Type | Activity Profile | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Potent Inhibition | [12][20] |

| Escherichia coli | Gram-negative Bacteria | Moderate to Good Inhibition | [12] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Moderate Inhibition | [12][20] |

| Candida albicans | Fungus | Significant Inhibition | [12] |

Anti-inflammatory and Antidiabetic Activities

Anti-inflammatory Effects via COX-2/15-LOX Inhibition

Chronic inflammation is mediated by enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).[22] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[22] Imidazole-2-thiol derivatives have been designed as dual inhibitors of COX-2 and 15-LOX. Molecular docking studies confirm that these compounds can bind effectively within the active sites of these enzymes, with some derivatives showing stronger binding affinities than reference drugs like rofecoxib.[22] This dual inhibition offers a powerful approach to controlling inflammatory pathways.[22]

Antidiabetic Potential via α-Glucosidase Inhibition

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[23][24] By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels, a key therapeutic strategy for managing type 2 diabetes. Several derivatives in this class exhibited significantly lower IC50 values than the standard drug acarbose, with the most active compound, 7i , showing an IC50 of just 0.64 µM compared to 873.34 µM for acarbose.[23][24]

| Biological Target | Compound ID | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |

| α-Glucosidase | 7i | 0.64 ± 0.05 | Acarbose | 873.34 ± 1.21 | [23][24] |

| α-Glucosidase | 7d | 5.34 ± 0.16 | Acarbose | 873.34 ± 1.21 | [23][24] |

| MMP-9 | Compound 24 | 34 | NNGH | Nanomolar range | [1] |

Synthesis and Evaluation: Experimental Protocols

The translation of promising scaffolds into viable drug candidates requires robust and reproducible experimental methodologies. As a Senior Application Scientist, I emphasize a self-validating approach where each step is grounded in established chemical principles and includes appropriate controls.

General Synthesis Workflow

The synthesis of imidazole-2-thiol derivatives often begins with the construction of the core ring, followed by functionalization. A common route involves the cyclization of α,β-unsaturated ketones (chalcones).[18]

Caption: General Workflow for Synthesis and Biological Evaluation.

Protocol: Synthesis of a Pyrazoline-Substituted Imidazole-2-thiol

This protocol is adapted from methodologies used to create potent antimicrobial agents.[18]

-

Synthesis of Chalcone Intermediate (2a):

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone system necessary for subsequent cyclization.

-

Procedure: A mixture of 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) is dissolved in ethanol.

-

A catalytic amount of aqueous NaOH (40%) is added, and the mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is then poured over crushed ice and acidified with dilute HCl.

-

The resulting solid (chalcone) is filtered, washed with water, dried, and recrystallized from ethanol.

-

-

Cyclization to Form Pyrazoline Derivative (3a):

-

Rationale: Refluxing with hydrazine hydrate provides the necessary conditions for the cyclization of the chalcone into the pyrazoline ring system.

-

Procedure: To a solution of the chalcone (2a) (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (0.01 mol).

-

Reflux the mixture for 6-8 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is poured over crushed ice.

-

The separated product is filtered, washed thoroughly with water, dried, and purified by recrystallization from ethanol to yield the final compound.

-

-

Characterization:

-

Rationale: A combination of spectroscopic methods is required to unambiguously confirm the structure of the synthesized compound.

-

Methods: The structure is confirmed using IR spectroscopy (to identify key functional groups like C=N), 1H NMR (to confirm the presence of pyrazoline CH and CH2 protons), and Mass Spectrometry (to confirm the molecular weight).

-

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][25]

-

Cell Culture:

-

Human cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of ~5,000 cells/well and allowed to attach overnight. Causality: Overnight incubation ensures cells are in the exponential growth phase and uniformly adhered before drug exposure.

-

-

Compound Treatment:

-

The synthesized imidazole derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media.

-

The old media is removed from the plates, and 100 µL of media containing the test compounds (at various concentrations) is added to the wells. Wells containing untreated cells (vehicle control) and a positive control (e.g., doxorubicin) are included.[13]

-

-

Incubation:

-

The plates are incubated for 48-72 hours.

-

-

MTT Addition and Incubation:

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

-

Solubilization and Measurement:

-

The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.

-

Conclusion and Future Perspectives

The imidazole-2-thiol scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse and potent molecules. Derivatives from this class have demonstrated compelling, multi-mechanistic anticancer activity, broad-spectrum antimicrobial efficacy, and targeted anti-inflammatory and antidiabetic potential.[11][12][23][26] The true value of this scaffold may lie in developing polypharmacological agents—single molecules designed to hit multiple targets, which could be particularly valuable for treating complex diseases like cancer.[16] Future work should focus on optimizing the drug-like properties of these compounds, conducting comprehensive in vivo evaluations in relevant disease models, and further elucidating their molecular mechanisms of action to unlock their full therapeutic potential.

References

- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53(5), 642-646. [Link]

- Osman, N., et al. (n.d.). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r.

- Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53(5), 642-646. [Link]

- Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

- Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.

- Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]

- Mohamed, A. H., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

- Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

- Mohamed, A. H., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

- Al-Soud, Y. A., et al. (2020). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 25(20), 4774. [Link]

- (2024).

- Dhawas, A. K., et al. (2012). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Indian Journal of Heterocyclic Chemistry, 21(3), 217-220. [Link]

- (2025). Synthesis and charecterization of some new imidazole-2-thiols and its derivatives.

- Gali, A., et al. (n.d.). antimicrobial activity of imidazol-2-thiol derivatives represented by % inhabitation against different microbial species.

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Gupta, V., & Kant, V. (2025). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

- Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]

- Dhawas, A. K., et al. (2025). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy.

- (n.d.). Imidazole derivatives as anticancer agents.

- Bissy, W. A., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(24), 8045. [Link]

- Al-Hussain, S. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6937. [Link]

- (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. International Journal of Engineering Science and Invention (IJESI). [Link]

- Al-Amiery, A. A., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(6). [Link]

- D. L. Priebbenow, & J. L. Henderson. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(44), 9581-9601. [Link]

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Sharma, D., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 137-153. [Link]